molecular formula C22H20FN5OS B2616051 1-[(3-fluorophenyl)methyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1242990-59-5

1-[(3-fluorophenyl)methyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2616051
CAS No.: 1242990-59-5
M. Wt: 421.49
InChI Key: PAMLNACZBBRVTD-UHFFFAOYSA-N
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Description

1-[(3-fluorophenyl)methyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenyl)methyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Pyrrole Group: The pyrrole group can be introduced through a reaction with a suitable pyrrole derivative.

    Attachment of the Fluorophenyl and Methylsulfanylphenyl Groups: These groups can be attached through nucleophilic substitution reactions using appropriate halogenated precursors.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-fluorophenyl)methyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles or electrophiles under appropriate conditions (e.g., heating, solvent choice).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-[(3-fluorophenyl)methyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(3-chlorophenyl)methyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
  • **1-[(3-bromophenyl)methyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
  • **1-[(3-methylphenyl)methyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-[(3-fluorophenyl)methyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-[(4-methylsulfanylphenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5OS/c1-30-19-9-7-16(8-10-19)14-24-21(29)20-22(27-11-2-3-12-27)28(26-25-20)15-17-5-4-6-18(23)13-17/h2-13H,14-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMLNACZBBRVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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